![molecular formula C8H13NO B13803105 6-Methyl-6-azabicyclo[3.2.1]octan-3-one CAS No. 26625-33-2](/img/structure/B13803105.png)
6-Methyl-6-azabicyclo[3.2.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-6-azabicyclo[321]octan-3-one is a nitrogen-containing heterocyclic compound with a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methyl-6-azabicyclo[3.2.1]octan-3-one can be synthesized through a multi-step process starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one. The synthetic route involves the following steps :
Opening of the lactone ring: The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened using amines to form amides.
Reduction: The amides are then reduced using lithium aluminium hydride to yield amino alcohols.
Stereoselective Reduction: The amino alcohols undergo stereoselective reduction to produce (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-6-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different stereoisomers of the compound.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various stereoisomers and derivatives of this compound, such as (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol .
Aplicaciones Científicas De Investigación
6-Methyl-6-azabicyclo[3.2.1]octan-3-one has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-6-azabicyclo[3.2.1]octan-3-one involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another related compound with the nitrogen atom in a different position, commonly found in tropane alkaloids.
Uniqueness
6-Methyl-6-azabicyclo[3.2.1]octan-3-one is unique due to its specific structural configuration and the presence of a methyl group at the 6th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
26625-33-2 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
6-methyl-6-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO/c1-9-5-6-2-7(9)4-8(10)3-6/h6-7H,2-5H2,1H3 |
Clave InChI |
MUCNHUJKPWFZRA-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CC1CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




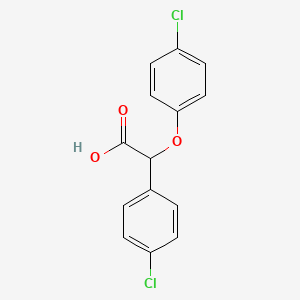

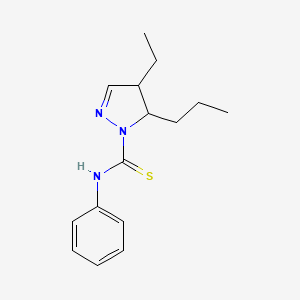

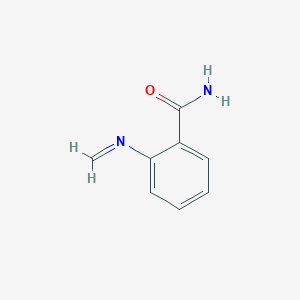

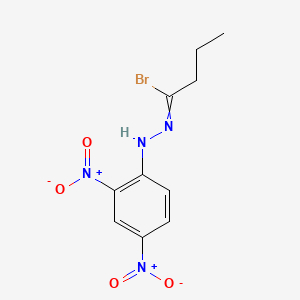
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)
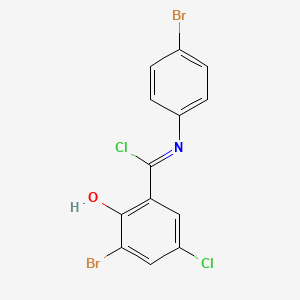

![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
